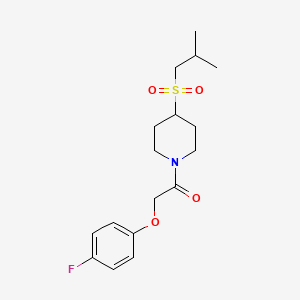
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide is an organic compound that belongs to the class of organosulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further substituted with a phenyl group containing an isothiazolidine-1,1-dioxide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the isothiazolidine-1,1-dioxide moiety: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反应分析
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, expanding the molecular framework of the compound.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis. The exact mechanism depends on the specific biological context and the target molecule.
相似化合物的比较
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide can be compared with other similar compounds, such as:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which affects its chemical reactivity and biological activity.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonyl chloride: This compound has a sulfonyl chloride group, making it more reactive and suitable for further chemical modifications.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonic acid: This compound has a sulfonic acid group, which affects its solubility and acidity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-11-6-7-14(21-11)23(19,20)15-12-4-2-5-13(10-12)16-8-3-9-22(16,17)18/h2,4-7,10,15H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCJSYUTYKIGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2730926.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2730929.png)
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)

![14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2730935.png)
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2730942.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate](/img/structure/B2730943.png)

